5-(Piperazin-1-yl)quinoline: Structural Architecture and Synthetic Methodology
5-(Piperazin-1-yl)quinoline: Structural Architecture and Synthetic Methodology
Executive Summary
5-(Piperazin-1-yl)quinoline (C₁₃H₁₅N₃) is a specialized heterocyclic scaffold distinct from its more common regioisomers, such as the serotonergic agent Quipazine (2-isomer) or the antimalarial precursor (4-isomer).[1] Defined by the attachment of a piperazine ring at the C5 position of the quinoline core, this chemotype serves as a critical "privileged structure" in medicinal chemistry. It is primarily utilized to target G-protein coupled receptors (GPCRs), specifically 5-HT (serotonin) subtypes, and as a hinge-binding motif in kinase inhibitor discovery. Unlike the 2- and 4-positions, the 5-position is electronically deactivated toward nucleophilic aromatic substitution (SNAr), necessitating transition-metal-catalyzed synthetic strategies.
Chemical Identity & Physicochemical Properties
The 5-(piperazin-1-yl)quinoline molecule fuses a lipophilic, planar quinoline anchor with a polar, basic piperazine tail. This amphiphilic nature allows it to penetrate the blood-brain barrier (BBB) while maintaining solubility in aqueous physiological media.
Structural Specifications
| Property | Data |
| IUPAC Name | 5-(Piperazin-1-yl)quinoline |
| Molecular Formula | C₁₃H₁₅N₃ |
| Molecular Weight | 213.28 g/mol |
| Canonical SMILES | C1CN(CCN1)C2=CC=CC3=C2C=CC=N3 |
| CAS Number | Note: Often cited as derivative salts or intermediates (e.g., 2-methyl-5-isomer: 698981-81-6).[2] Unsubstituted base is a custom synthon. |
Predicted Physicochemical Profile
| Parameter | Value | Significance |
| LogP (Octanol/Water) | ~1.8 – 2.1 | Optimal for CNS penetration (Lipinski compliant). |
| pKa (Piperazine NH) | ~9.8 | Protonated at physiological pH; drives receptor salt-bridging. |
| pKa (Quinoline N) | ~4.9 | Weakly basic; remains largely unprotonated at pH 7.4. |
| TPSA | ~30 Ų | High membrane permeability. |
Synthetic Methodology
The synthesis of 5-(piperazin-1-yl)quinoline presents a regiochemical challenge. Unlike the 2- or 4-haloquinolines, which undergo facile SNAr due to the electron-withdrawing effect of the pyridine nitrogen, the 5-position is on the benzenoid ring and is electronically neutral. Consequently, Buchwald-Hartwig Palladium-Catalyzed Amination is the requisite protocol for high-yield synthesis.
Protocol: Pd-Catalyzed Cross-Coupling
Reaction Scheme:
5-Bromoquinoline + Piperazine
Step-by-Step Workflow:
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Reagents:
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Substrate: 5-Bromoquinoline (1.0 equiv).
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Amine: Piperazine (3.0 equiv). Note: Excess is critical to prevent bis-arylation.
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Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃.
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Ligand: BINAP or Xantphos (7.5 mol%). Xantphos is preferred for steric bulk.
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Base: Cs₂CO₃ (1.5 equiv) or NaOtBu.
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Solvent: Anhydrous Toluene or 1,4-Dioxane.
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Procedure:
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Charge an oven-dried Schlenk flask with 5-bromoquinoline, Pd catalyst, ligand, and base under Argon.
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Add anhydrous solvent and degas (sparge with Ar for 10 min).
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Add piperazine (dissolved in minimal solvent if solid).
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Heat to 100°C for 12–16 hours. Monitor by LC-MS (Target [M+H]⁺ = 214.1).
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Workup: Cool to RT, filter through a Celite pad (elute with EtOAc). Concentrate filtrate.
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Purification:
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Flash Column Chromatography (Silica Gel).
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Eluent: DCM:MeOH:NH₄OH (90:9:1). The free base is polar; ammonia is required to prevent tailing.
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Visualizing the Synthesis Logic
Caption: Catalytic cycle for the Buchwald-Hartwig amination of 5-bromoquinoline. The 5-position requires Pd-catalysis due to lack of activation for SNAr.
Pharmacology & Applications
The 5-piperazinyl moiety acts as a bioisostere for other aryl-piperazines, directing the molecule toward specific biological targets.
A. Serotonin (5-HT) Receptor Ligands
The 5-isomer is a structural isomer of Quipazine (2-isomer), a non-selective 5-HT agonist. However, shifting the piperazine to the 5-position alters the vector of the basic nitrogen, often changing the pharmacological profile from agonist to antagonist or improving selectivity for 5-HT1A over 5-HT2A.
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Mechanism: The protonated piperazine nitrogen forms a salt bridge with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane bundle. The quinoline ring engages in pi-pi stacking with aromatic residues (e.g., Phe6.52).
B. Kinase Inhibition
Quinoline derivatives are potent ATP-competitive inhibitors. The 5-piperazinyl group can extend into the solvent-accessible region of the kinase pocket, improving solubility and providing a handle for further functionalization (e.g., acylation to form amides).
SAR Comparison: Regioisomer Effects
Caption: Structure-Activity Relationship (SAR) divergence of quinoline-piperazine regioisomers. The 5-isomer offers unique geometry and selectivity profiles compared to the 2- and 4-isomers.
Analytical Characterization
To validate the synthesis of the correct isomer (5- vs. others), specific analytical signatures must be confirmed.
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¹H NMR (DMSO-d₆):
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Quinoline Protons: The 5-substituted quinoline will show a distinct coupling pattern. Look for the H-4 proton (pyridine ring) as a doublet of doublets around 8.9 ppm. The H-6, H-7, H-8 protons will form a complex multiplet, but H-6 (ortho to piperazine) will be shielded (upfield shift) relative to unsubstituted quinoline.
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Piperazine Protons: Two broad singlets or triplets at ~3.0 ppm (N-CH₂-Ar) and ~2.9 ppm (N-CH₂-NH).
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Mass Spectrometry:
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ESI(+): [M+H]⁺ peak at 214.1 m/z.
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Fragmentation: Loss of piperazine ring often yields a characteristic quinoline cation (m/z ~128).
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Safety & Handling
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GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.
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Handling: Wear nitrile gloves and safety glasses. The compound is a basic amine and may cause chemical burns upon prolonged contact.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Piperazines can absorb CO₂ from the air to form carbamates.
References
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Buchwald-Hartwig Amination of Quinolines
- Title: A Short and Efficient Synthesis of N-Aryl- and N-Heteroaryl-N′-(arylalkyl)piperazines.
- Source:ChemInform / ResearchG
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URL:[Link]
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Medicinal Chemistry of Piperazinyl-Quinolines
- Title: Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
- Source:Journal of M
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URL:[Link]
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Serotonin Receptor Ligands (Contextual)
- Title: Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activ
- Source:Bioorganic & Medicinal Chemistry.
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URL:[Link]
- Patent Literature (Synthesis Intermediates)
